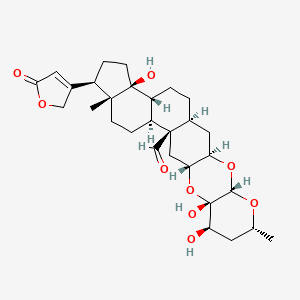

Calactin

Description

Structure

3D Structure

Properties

CAS No. |

20304-47-6 |

|---|---|

Molecular Formula |

C29H40O10 |

Molecular Weight |

532.6 g/mol |

IUPAC Name |

(1S,3R,5S,7R,9R,10S,12R,14R,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde |

InChI |

InChI=1S/C29H40O9/c1-15-9-23(31)29(34)25(36-15)37-21-11-17-3-4-20-19(27(17,14-30)12-22(21)38-29)5-7-26(2)18(6-8-28(20,26)33)16-10-24(32)35-13-16/h10,14-15,17-23,25,31,33-34H,3-9,11-13H2,1-2H3/t15-,17+,18-,19+,20-,21-,22-,23-,25+,26-,27-,28+,29+/m1/s1 |

InChI Key |

WLEPWZGEVXFKPT-FFLRHQAWSA-N |

SMILES |

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C=O)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O |

Canonical SMILES |

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |

Appearance |

Solid powder |

Other CAS No. |

20304-47-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Calactin; Pecilocerin B; Pekilocerin B; Poekilocerin B; Pokilocerin B |

Origin of Product |

United States |

Foundational & Exploratory

Calactin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calactin, a cardiac glycoside isolated from the roots of Asclepias curassavica, has demonstrated notable anticancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on cancer cells. The primary mechanisms involve the induction of DNA damage, which triggers a cascade leading to G2/M cell cycle arrest and apoptosis. These events are orchestrated through the modulation of critical signaling pathways, most notably the ERK signaling cascade. This document summarizes the available quantitative data, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the key cellular pathways and workflows.

Core Mechanisms of Action

This compound's anticancer activity is multifaceted, primarily targeting fundamental cellular processes required for tumor growth and survival. The core mechanisms identified are:

-

Induction of DNA Damage: this compound treatment has been shown to cause DNA damage in human leukemia cells. This is evidenced by the increased phosphorylation of checkpoint kinase 2 (Chk2) and histone variant H2AX (producing γH2AX), a key marker for DNA double-strand breaks[1].

-

Cell Cycle Arrest at G2/M Phase: Following DNA damage, cancer cells treated with this compound exhibit a halt in cell cycle progression at the G2/M transition phase[1]. This arrest is associated with a marked decrease in the expression of essential cell cycle regulatory proteins, including Cyclin B1, Cdk1 (Cyclin-dependent kinase 1), and Cdc25C (Cell division cycle 25C) phosphatase[1].

-

Induction of Apoptosis: this compound is a potent inducer of programmed cell death (apoptosis)[1]. The apoptotic signaling cascade involves the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3, culminating in the cleavage of Poly (ADP-ribose) polymerase (PARP)[1].

-

Modulation of Signaling Pathways: The pro-apoptotic effects of this compound in leukemia cells are mediated through the extracellular signal-regulated kinase (ERK) signaling pathway. Inhibition of ERK has been shown to significantly block the loss of cell viability induced by this compound[1].

-

Induction of Autophagy: In addition to apoptosis, this compound has been identified as an inducer of autophagy in HepG2 liver cancer cells[2]. This process of cellular self-digestion can also contribute to cell death in cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating this compound's effects on cancer cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 0.127 | [2] |

| MOLT-4 | Acute Lymphoblastic Leukemia | Data Not Available |

| U937 | Histiocytic Lymphoma | Data Not Available | |

Note: While the primary literature confirms cytotoxic effects on leukemia cell lines, specific IC50 values were not available in the reviewed sources.

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation |

|---|---|---|---|---|---|

| Leukemia Cells | Control | Data Not Available | Data Not Available | Data Not Available | [1] |

| Leukemia Cells | this compound | Data Not Available | Data Not Available | Data Not Available |[1] |

Note: this compound is confirmed to cause G2/M phase arrest, but specific quantitative percentages of cell cycle distribution were not available in the reviewed sources[1].

Table 3: Effect of this compound on Apoptosis Induction

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Citation |

|---|---|---|---|

| Leukemia Cells | Control | Data Not Available | [1] |

| Leukemia Cells | this compound | Data Not Available |[1] |

Note: this compound is a confirmed inducer of apoptosis, but the specific percentage of apoptotic cells was not available in the reviewed sources[1].

Signaling Pathways and Visualizations

The mechanism of action of this compound involves the perturbation of key intracellular signaling pathways that govern cell fate.

DNA Damage and Cell Cycle Arrest Pathway

This compound initiates a DNA damage response, leading to the phosphorylation of H2AX and Chk2[1]. This signals a halt in the cell cycle at the G2/M checkpoint by downregulating the expression of the Cyclin B1-Cdk1 complex and its activating phosphatase, Cdc25C[1].

References

Calactin-Induced Apoptosis Pathway: A Technical Guide for Researchers

An In-depth Examination of the Molecular Mechanisms and Experimental Methodologies

This technical guide offers a comprehensive exploration of the calactin-induced apoptosis pathway, tailored for researchers, scientists, and professionals in drug development. This compound, a cardenolide glycoside extracted from the milkweed plant Asclepias curassavica, has emerged as a compound of interest for its potent cytotoxic effects against cancer cells. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, through a sophisticated and multi-faceted signaling cascade. This document provides a detailed overview of the molecular pathways, presents key quantitative data, and outlines detailed experimental protocols for investigating this compound's apoptotic effects.

The Core Signaling Axis of this compound-Induced Apoptosis

This compound initiates a cascade of molecular events that converge to execute the apoptotic program. The principal pathway involves the induction of DNA damage, which triggers a robust DNA damage response (DDR), leading to cell cycle arrest and the activation of pro-apoptotic signaling. Key components of this pathway include the activation of the ERK signaling cascade, modulation of the Bcl-2 family of proteins, and the subsequent activation of the caspase cascade.

DNA Damage Response and G2/M Cell Cycle Arrest

A primary and early event in this compound's mechanism of action is the induction of DNA damage.[1] This genotoxic stress activates the DNA damage response (DDR), a crucial cellular surveillance network.

-

Phosphorylation of H2AX and Chk2: Upon DNA damage, the histone variant H2AX is phosphorylated to form γH2AX, a well-established marker of DNA double-strand breaks. Concurrently, the checkpoint kinase 2 (Chk2) is also phosphorylated and activated.[1][2] These phosphorylation events are critical for signaling the presence of DNA damage and initiating downstream cellular responses.

-

Induction of G2/M Phase Arrest: The activated DDR, mediated by molecules like p-Chk2, leads to a halt in the cell cycle at the G2/M transition.[1] This is achieved through the downregulation of key cell cycle regulatory proteins, including Cyclin B1, Cdk1, and the phosphatase Cdc25C.[1] This cell cycle arrest serves as a critical checkpoint, preventing cells with damaged DNA from progressing into mitosis and allowing time for DNA repair or, alternatively, commitment to apoptosis.

Role of the ERK Signaling Pathway

The extracellular signal-regulated kinase (ERK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling network, plays a pivotal, albeit context-dependent, role in this compound-induced apoptosis.

-

ERK Activation: Treatment with this compound leads to the phosphorylation and activation of ERK.[1]

-

Pro-Apoptotic Function: While the ERK pathway is often associated with cell survival and proliferation, in the context of this compound-induced apoptosis, it functions as a pro-death signal. This is evidenced by the fact that pretreatment with the ERK inhibitor PD98059 significantly mitigates the loss of cell viability in this compound-treated cells, underscoring the essential role of ERK activation in this apoptotic pathway.[1]

Modulation of the Bcl-2 Protein Family

The Bcl-2 family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. This compound disrupts the delicate balance between pro-survival and pro-apoptotic members of this family, tipping the scales in favor of cell death.

-

Upregulation of Pro-Apoptotic Members: this compound treatment results in an increased expression of the pro-apoptotic proteins Bad and Bax.[2]

-

Downregulation of Anti-Apoptotic Members: Simultaneously, the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL is diminished.[2] This shift in the Bax/Bcl-2 ratio is a critical determinant in the induction of mitochondrial outer membrane permeabilization (MOMP).

The Caspase Cascade: Execution of Apoptosis

The culmination of the upstream signaling events is the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the primary executioners of apoptosis.

-

Activation of Initiator and Effector Caspases: this compound triggers the activation of both initiator caspases (caspase-8 and caspase-9) and the key executioner caspase, caspase-3.[1] The activation of caspase-9 is a hallmark of the intrinsic pathway, initiated by the release of cytochrome c from the mitochondria following MOMP. The concurrent activation of caspase-8, a key component of the extrinsic pathway, suggests a potential crosstalk between the two major apoptotic pathways.

-

Cleavage of PARP: Once activated, caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. A well-established substrate of caspase-3 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. The cleavage of PARP into its characteristic fragments is a definitive marker of apoptosis and is readily observed in this compound-treated cells.[2]

Quantitative Data Summary

The following table summarizes the key quantitative findings related to the this compound-induced apoptosis pathway in leukemia cells.

| Parameter | Cell Line(s) | Observation | Reference |

| Bcl-2 Family Protein Modulation | Leukemia Cells | Increased expression of Bad and Bax; Decreased expression of Bcl-2 and Bcl-xL. | [2] |

| Caspase Activation | Leukemia Cells | Activation of caspase-3, caspase-8, and caspase-9. | [1] |

| PARP Cleavage | Leukemia Cells | Cleavage of PARP observed. | [2] |

| Cell Cycle Arrest | Leukemia Cells | Arrest at the G2/M phase. | [1] |

| ERK Phosphorylation | Leukemia Cells | Increased phosphorylation of ERK. | [1] |

| DNA Damage Markers | Leukemia Cells | Increased phosphorylation of H2AX and Chk2. | [1][2] |

Visualizing the Pathway and Workflow

This compound-Induced Apoptosis Signaling Pathway

Caption: A diagram of the this compound-induced apoptosis signaling pathway.

Experimental Workflow for Investigating this compound-Induced Apoptosis

Caption: A typical experimental workflow for studying this compound-induced apoptosis.

Detailed Experimental Protocols

This section provides standardized protocols for the key experiments used to elucidate the this compound-induced apoptosis pathway.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Leukemia cell lines (e.g., HL-60, U937, K562)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment and recovery.

-

Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels and post-translational modifications of key proteins in the apoptotic pathway.

Materials:

-

This compound-treated and untreated cells

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies specific for p-ERK, total ERK, p-H2AX, p-Chk2, Bcl-2, Bax, Bad, Bcl-xL, cleaved caspase-3, -8, -9, PARP, and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Quantify protein concentration using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

Apply ECL substrate and detect the chemiluminescent signal using an imaging system.

Flow Cytometric Analysis of Apoptosis (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

Materials:

-

This compound-treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Harvest cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently mix and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each sample.

-

Analyze the samples by flow cytometry within 1 hour, acquiring at least 10,000 events per sample.

-

Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

This compound-treated and untreated cells

-

PBS

-

Ice-cold 70% ethanol (B145695)

-

PI staining solution (containing Propidium Iodide and RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to model the G0/G1, S, and G2/M phases of the cell cycle and determine the percentage of cells in each phase.

References

Calactin: A Comprehensive Technical Guide to its Potential as an Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calactin, a cardiac glycoside isolated from plants of the Asclepiadaceae family, has emerged as a promising candidate in the landscape of anticancer research. Extensive preclinical studies have demonstrated its potent cytotoxic effects against a variety of cancer cell lines. This technical guide provides an in-depth analysis of this compound's anticancer properties, elucidating its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols. The primary modes of action for this compound include the induction of DNA damage, cell cycle arrest, and apoptosis, mediated through the modulation of critical signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development, fostering further investigation into the therapeutic potential of this compound.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous exploration for novel and effective therapeutic agents.[1] Natural products have historically been a rich source of anticancer compounds, with cardiac glycosides recently gaining significant attention for their potent cytotoxic activities against cancer cells.[1][2] this compound, a cardenolide glycoside, has been the subject of numerous studies investigating its efficacy as an anticancer agent.[3][4] This guide synthesizes the current scientific knowledge on this compound, focusing on its molecular mechanisms and providing practical information for its preclinical evaluation.

Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing DNA damage, cell cycle arrest, and apoptosis. These effects are orchestrated through the modulation of several key signaling pathways.

Inhibition of Na+/K+-ATPase

As a cardiac glycoside, a primary mechanism of this compound is the inhibition of the Na+/K+-ATPase pump on the plasma membrane of cancer cells.[5][6][7] This inhibition leads to an increase in intracellular sodium and subsequently calcium levels, disrupting ion homeostasis and triggering downstream signaling cascades that contribute to cell death.[5][6]

Induction of DNA Damage and Apoptosis

This compound has been shown to cause DNA damage in human leukemia cells, leading to the phosphorylation of Chk2 and H2AX.[3] This DNA damage response can subsequently trigger apoptosis.[3] The apoptotic process induced by this compound involves the activation of caspase-3, caspase-8, and caspase-9, as well as the cleavage of poly(ADP-ribose) polymerase (PARP).[3] Furthermore, this compound can modulate the expression of apoptosis-related proteins, leading to an increase in the levels of pro-apoptotic proteins like Bad and Bax, and a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xl.[8]

Cell Cycle Arrest

A significant aspect of this compound's anticancer activity is its ability to induce cell cycle arrest, primarily at the G2/M phase.[3][8] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including Cyclin B1, Cdk1, and Cdc25C.[3][8] In some cancer cell lines, the related compound calotropin (B1668234) has been observed to cause G0/G1 phase arrest.[5]

Modulation of Signaling Pathways

The ERK (extracellular signal-regulated kinase) signaling pathway appears to play a crucial role in this compound-induced apoptosis.[3] Studies have shown that this compound induces the phosphorylation of ERK, and the use of an ERK inhibitor can significantly block the loss of cell viability caused by this compound treatment.[3] In cisplatin-resistant lung cancer cells, the related compound calotropin has been shown to induce apoptosis through the JNK signaling pathway.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound and the closely related compound Calotropin, highlighting their efficacy against different cancer cell lines.

Table 1: IC50 Values of Calotropin in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Reference |

| HSC-3 | Oral Squamous Carcinoma | 24 | 61.17 | [5] |

| HSC-3 | Oral Squamous Carcinoma | 48 | 27.53 | [5] |

| HT-29 | Colorectal Cancer | 24 | >0.2 | [10][11] |

| HCT116 | Colorectal Cancer | 24 | >0.2 | [10][11] |

| A172 | Glioblastoma | Not Specified | Not Specified | [10][11] |

| U251 | Glioblastoma | Not Specified | Not Specified | [10][11] |

Table 2: Effects of Calotropin on Cell Cycle Distribution and Apoptosis in HSC-3 Cells

| Treatment | Duration (hours) | % Cells in G0/G1 Phase | Apoptotic Rate (%) | Reference |

| Control | 48 | 46.52 | 2.16 | [5] |

| Calotropin | 24 | 66.03 | 10.06 | [5] |

| Calotropin | 48 | 74.37 | 21.24 | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

After fixation, wash the cells with PBS and resuspend them in PBS containing RNase A.

-

Incubate for 30 minutes at 37°C.

-

Add Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow for its evaluation.

Caption: this compound's proposed anticancer signaling pathways.

Caption: General workflow for evaluating this compound's anticancer potential.

Conclusion

This compound has demonstrated significant potential as an anticancer agent through its ability to induce DNA damage, apoptosis, and cell cycle arrest in various cancer cell models. The elucidation of its molecular mechanisms, particularly its interaction with the Na+/K+-ATPase and modulation of key signaling pathways like ERK, provides a solid foundation for further drug development. The data and protocols presented in this technical guide offer a comprehensive resource for researchers to design and execute preclinical studies aimed at fully characterizing the therapeutic utility of this compound. Future in vivo studies are warranted to validate the promising in vitro findings and to assess the safety and efficacy of this compound in a more complex biological system, paving the way for its potential clinical application in oncology.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Anticancer and Immunogenic Properties of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The small molecule this compound induces DNA damage and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unveiling the anti-cancer mechanisms of calotropin: Insights into cell growth inhibition, cell cycle arrest, and metabolic regulation in human oral squamous carcinoma cells (HSC-3) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Na+/K+ ATPase inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. refine.bio [refine.bio]

- 9. Calotropin from Asclepias curasavica induces cell cycle arrest and apoptosis in cisplatin-resistant lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | An updated pharmacological insight into calotropin as a potential therapeutic agent in cancer [frontiersin.org]

- 11. An updated pharmacological insight into calotropin as a potential therapeutic agent in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Calactin: A Technical Guide to its Natural Sources, Extraction, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calactin, a potent cardiac glycoside, has garnered significant scientific interest for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its molecular signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, complex biological processes are visualized through signaling pathway and experimental workflow diagrams using the DOT language for clarity and comprehension.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly in plants belonging to the Apocynaceae family. The primary and most studied sources of this cardenolide are:

-

Calotropis gigantea (Crown Flower): This large shrub is a major source of this compound. The compound is present in various parts of the plant, with notable concentrations found in the latex and stem bark .[1] The leaves and root bark also contain this compound, albeit in varying concentrations.[1]

-

Calotropis procera (Sodom Apple): Similar to its close relative C. gigantea, this species is a rich source of this compound and other cardiac glycosides.[2] The latex of C. procera has been a subject of phytochemical investigation for the isolation of these compounds.[2]

-

Asclepias curassavica (Tropical Milkweed): This flowering plant is another documented natural source of this compound.

Extraction and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and purification. The following protocols are based on methodologies described in the scientific literature for the extraction from Calotropis gigantea stem bark.

Experimental Protocols

2.1.1. Preparation of Plant Material

-

Fresh stem barks of Calotropis gigantea are collected and shade-dried at ambient temperature (30 ± 5°C).

-

The dried stem barks are then pulverized into a fine powder using a blender.[3][4]

-

The powdered material is stored in an airtight container at room temperature until extraction.[3]

2.1.2. Ethanolic Extraction

-

The powdered stem bark (e.g., 3 kg) is subjected to ultrasonic-assisted extraction with 95% ethanol (B145695) (e.g., 9 L, repeated three times).[4]

-

The extraction is carried out for 1 hour at room temperature (30 ± 5°C).[4]

-

The ethanolic solutions are combined and filtered to remove plant residue.[4]

-

The solvent is evaporated using a rotary evaporator at 45°C to yield the crude ethanolic extract.[3][4]

2.1.3. Solvent-Solvent Partitioning (Fractionation)

-

The crude ethanolic extract is suspended in purified water.

-

The aqueous suspension is then subjected to liquid-liquid partitioning with dichloromethane (B109758) (DCM). This process is repeated multiple times (e.g., 3 times) to ensure efficient extraction of nonpolar compounds, including this compound, into the DCM phase.

-

The dichloromethane fractions are combined and concentrated using a rotary evaporator at 45°C to obtain the dichloromethane fraction (CGDCM), which is enriched in this compound.[4]

-

Further fractionation of the aqueous layer can be performed with solvents of increasing polarity, such as ethyl acetate, to isolate other classes of compounds.[5]

2.1.4. Purification by Silica (B1680970) Gel Column Chromatography

-

A glass column is packed with silica gel (60-120 mesh) as the stationary phase.[6]

-

The column is equilibrated with a non-polar solvent system.

-

The dried and concentrated dichloromethane fraction is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.[7]

-

The separation of compounds is achieved by eluting the column with a gradient of solvents, typically increasing in polarity. A common solvent system for the separation of cardiac glycosides is a mixture of chloroform (B151607) and ethanol. The elution can begin with 100% chloroform, with a gradual increase in the percentage of ethanol.[1]

-

Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.[1]

-

Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

Data Presentation: Yield of this compound

The following table summarizes the quantitative yield of different fractions and the this compound content as reported in the literature.

| Plant Material | Extraction Method | Fraction | Yield of Fraction (% of crude extract) | This compound Content (mg/10g of extract) | Reference |

| Calotropis gigantea Stem Bark | Ethanolic Extraction & Fractionation | Dichloromethane (CGDCM) | 23.0% | 12.4 ± 0.46 | [3][4] |

| Calotropis gigantea Stem Bark | Ethanolic Extraction & Fractionation | Ethyl Acetate (CGEtOAc) | 0.5% | Not Reported | [3] |

| Calotropis gigantea Stem Bark | Ethanolic Extraction & Fractionation | Water (CGW) | 55.2% | Not Reported | [3] |

Signaling Pathways of this compound

This compound exerts its biological effects, particularly its pro-apoptotic activity in cancer cells, through the modulation of specific signaling pathways. The primary mechanism involves the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream events.

Inhibition of Na+/K+-ATPase and Induction of Apoptosis

As a cardiac glycoside, this compound's primary molecular target is the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

-

Binding and Inhibition: this compound binds to the extracellular domain of the α-subunit of the Na+/K+-ATPase.

-

Disruption of Ion Gradient: This binding inhibits the pumping activity of the enzyme, leading to an increase in intracellular sodium concentration ([Na+]i) and a decrease in intracellular potassium concentration ([K+]i).

-

Increase in Intracellular Calcium: The elevated [Na+]i alters the function of the sodium-calcium exchanger (NCX), causing an influx of extracellular calcium ions and a subsequent increase in the intracellular calcium concentration ([Ca2+]i).

-

Activation of Downstream Signaling: The rise in intracellular calcium acts as a second messenger, activating a variety of downstream signaling pathways that can lead to apoptosis.

Role of the ERK Signaling Pathway

Evidence suggests that the pro-apoptotic effects of this compound are mediated, at least in part, through the Extracellular signal-Regulated Kinase (ERK) signaling pathway.[8]

-

Calcium-Mediated Activation: The increase in intracellular calcium can activate the Ras-Raf-MEK-ERK signaling cascade.[9]

-

ERK Phosphorylation: This leads to the phosphorylation and activation of ERK.

-

Induction of Apoptosis: Sustained activation of the ERK pathway, in some cellular contexts, can promote apoptosis by modulating the expression and activity of pro- and anti-apoptotic proteins.[9][10][11]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

- 1. wjpls.org [wjpls.org]

- 2. iscientific.org [iscientific.org]

- 3. Calotropis gigantea stem bark extract induced apoptosis related to ROS and ATP production in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calotropis gigantea stem bark extract activates HepG2 cell apoptosis through ROS and its effect on cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Calcium-activated RAF/MEK/ERK Signaling Pathway Mediates p53-dependent Apoptosis and Is Abrogated by αB-Crystallin through Inhibition of RAS Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Surfactin-Induced Apoptosis Through ROS–ERS–Ca2+-ERK Pathways in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Surfactin-induced apoptosis through ROS-ERS-Ca2+-ERK pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Calactin: A Technical Guide to its Structure, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calactin, a potent cardenolide glycoside, has garnered significant attention within the scientific community for its pronounced cytotoxic and pro-apoptotic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, biological functions, and therapeutic potential of this compound. Detailed methodologies for its isolation and purification, along with protocols for assessing its biological activity, are presented. Furthermore, this document elucidates the molecular mechanisms underlying this compound's anticancer effects, with a particular focus on its modulation of the ERK signaling pathway. Quantitative data on its bioactivity and detailed spectral information for its structural characterization are compiled to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and oncology.

Chemical Structure and Properties

This compound is a cardiac glycoside characterized by a steroid nucleus linked to a sugar moiety and a five-membered lactone ring at the C-17 position.[1] Its chemical formula is C29H40O9, with a molecular weight of 532.62 g/mol .[2]

Structural Elucidation

The definitive structure of this compound has been elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C29H40O9 | [2] |

| Molecular Weight | 532.62 g/mol | [2] |

| Melting Point | 275-277 °C | [2] |

| Boiling Point | 733.5±60.0 °C (Predicted) | [2] |

| Density | 1.403±0.06 g/cm3 (Predicted) | [2] |

| pKa | 11.25±0.70 (Predicted) | [2] |

1.1.1. NMR Spectroscopy

1.1.2. Mass Spectrometry

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.

1.1.3. Infrared Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for hydroxyl (O-H) stretching, carbonyl (C=O) stretching of the lactone ring, and C-O stretching of the glycosidic linkage.

Biological Activity and Therapeutic Potential

This compound has demonstrated significant potential as an anticancer agent, primarily through the induction of apoptosis in various cancer cell lines.[3][4]

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Table 2: IC50 Values of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Human Leukemia Cells | Leukemia | Data not explicitly quantified in the provided search results | [3] |

Note: Comprehensive IC50 data for this compound against a wide panel of cancer cell lines, such as the NCI-60 panel, would be highly valuable for a complete assessment of its anticancer spectrum. Researchers are encouraged to consult specialized databases or conduct their own screening assays.

In Vivo Anticancer Activity

Preclinical studies using animal models are essential to evaluate the therapeutic efficacy and safety of this compound in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used for this purpose. While specific in vivo data for this compound is limited in the provided search results, the general methodology for such studies is well-established.

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from various plant sources, most notably from the roots and latex of plants belonging to the Asclepias and Calotropis genera, such as Asclepias curassavica and Calotropis gigantea.[3]

Protocol: Isolation and Purification of this compound from Asclepias curassavica

-

Extraction:

-

Air-dry and powder the roots of Asclepias curassavica.

-

Extract the powdered material with a suitable solvent, such as methanol (B129727) or ethanol, using a Soxhlet apparatus or maceration.

-

Concentrate the extract under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate.

-

Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC).

-

-

Chromatographic Purification:

-

Subject the this compound-rich fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol.

-

Collect the fractions and monitor by TLC.

-

Pool the fractions containing pure this compound and concentrate to yield the purified compound.

-

Further purification can be achieved using High-Performance Liquid Chromatography (HPLC).

-

Western Blot Analysis of ERK Phosphorylation

To investigate the effect of this compound on the ERK signaling pathway, Western blotting can be employed to detect the phosphorylation status of ERK1/2.

Protocol: Western Blot for p-ERK in this compound-Treated Cancer Cells

-

Cell Culture and Treatment:

-

Culture a suitable cancer cell line (e.g., human leukemia cells) to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified period. Include a vehicle-treated control.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK as a loading control.

-

Mechanism of Action: The ERK Signaling Pathway

This compound induces apoptosis in cancer cells, and this effect is mediated, at least in part, through the activation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway.[4] The ERK pathway is a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a crucial role in regulating cell proliferation, differentiation, and survival.

In the context of this compound-induced apoptosis, the sustained activation of the ERK pathway is thought to be a key event. This prolonged activation can lead to the phosphorylation and activation of downstream targets that promote cell death, such as caspases.[4]

Conclusion

This compound stands out as a promising natural product with significant anticancer properties. Its ability to induce apoptosis through the modulation of the ERK signaling pathway makes it an attractive candidate for further investigation and development as a therapeutic agent. This technical guide provides a foundational resource for researchers, offering insights into its chemical nature, biological activities, and the methodologies required for its study. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive in vivo studies and the exploration of its efficacy against a broader range of cancers.

References

- 1. Fingerprinting and Quantification of Procyanidins via LC-MS/MS and ESI In-Source Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H, 15N, and 13C Chemical Shift Assignments of the Regulatory Domain of Human Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Casticin Inhibits In Vivo Growth of Xenograft Tumors of Human Oral Cancer SCC-4 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Calactin's Dichotomous Role in ERK Signaling: A Technical Guide to a Pro-Apoptotic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calactin, a cardiac glycoside extracted from Asclepias curassavica, has demonstrated significant anticancer properties. Contrary to the canonical pro-proliferative role of the Extracellular signal-Regulated Kinase (ERK) signaling pathway, this compound induces a unique pro-apoptotic effect in human leukemia cells mediated by the activation of ERK. This technical guide provides an in-depth analysis of the mechanism of action of this compound on the ERK signaling pathway, supported by experimental data and detailed protocols for key validation assays. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to further investigate this compound as a potential therapeutic agent.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) cascades are pivotal signaling pathways that regulate a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The ERK pathway, a central component of the MAPK network, is frequently hyperactivated in various cancers, promoting cell survival and proliferation. Consequently, this pathway has been a prime target for anticancer drug development.

This compound, a cardenolide glycoside, has emerged as a molecule of interest due to its potent cytotoxic effects on cancer cells. Notably, studies on human leukemia cell lines have revealed that this compound's mechanism of action involves the paradoxical activation of the ERK signaling pathway, leading to cell cycle arrest and apoptosis[1]. This guide delves into the molecular underpinnings of this unusual phenomenon and provides the technical framework for its investigation.

The ERK Signaling Pathway and this compound's Point of Intervention

The canonical ERK signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the sequential activation of Ras, Raf, MEK, and finally ERK (ERK1/2). Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to phosphorylate and regulate a multitude of transcription factors, ultimately influencing gene expression related to cell growth and survival.

This compound's interaction with this pathway is unconventional. Instead of inhibiting this pro-survival pathway, it induces the phosphorylation of ERK[1]. The sustained hyper-activation of ERK by this compound appears to trigger a cellular stress response that culminates in apoptosis. This pro-apoptotic role of activated ERK, while not the canonical function, has been observed with other stimuli and is an area of active research[2][3]. The precise upstream mechanism by which this compound activates ERK is not yet fully elucidated but is a critical area for future investigation.

Quantitative Data Summary

While the seminal study by Lee et al. (2012) qualitatively demonstrates a dose-dependent effect of this compound on cell viability and ERK phosphorylation, specific IC50 values for MOLM-13 and K562 leukemia cell lines were not reported. The study does show that pretreatment with the MEK inhibitor PD98059 significantly mitigates the loss of cell viability induced by this compound, confirming the ERK pathway's critical role[1].

Table 1: Qualitative Summary of this compound's Effects on Leukemia Cells

| Parameter | Effect | Cell Lines | Key Findings | Reference |

| Cell Viability | Decreased | MOLM-13, K562 | This compound reduces cell viability. This effect is blocked by the MEK inhibitor PD98059. | [1] |

| ERK Phosphorylation | Increased | MOLM-13, K562 | This compound induces the phosphorylation of ERK1/2. | [1] |

| Cell Cycle | G2/M Arrest | MOLM-13, K562 | This compound causes an accumulation of cells in the G2/M phase of the cell cycle. | [1] |

| Apoptosis | Induced | MOLM-13, K562 | This compound treatment leads to apoptosis, as evidenced by caspase activation and PARP cleavage. | [1] |

| Cell Cycle Regulatory Proteins | Decreased Expression | MOLM-13, K562 | Expression of Cyclin B1, Cdk1, and Cdc25C is reduced following this compound treatment. | [1] |

| DNA Damage | Induced | MOLM-13, K562 | This compound treatment leads to DNA damage, indicated by increased phosphorylation of Chk2 and H2AX. | [1] |

Note: Quantitative IC50 values and detailed dose-response data for ERK phosphorylation from the primary study are not available in the cited literature.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the effect of this compound on the ERK signaling pathway. These protocols are based on standard laboratory procedures and the information available in the cited literature.

Cell Culture

-

Cell Lines: Human leukemia cell lines MOLM-13 and K562.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 nM) for 24, 48, and 72 hours. For inhibitor studies, pre-treat cells with a MEK inhibitor such as PD98059 (typically 10-20 µM) for 1 hour before adding this compound[1].

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate the plate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Western Blot Analysis for ERK Phosphorylation

This technique is used to detect and quantify the levels of phosphorylated ERK (p-ERK) and total ERK.

-

Procedure:

-

Plate cells and treat with the desired concentrations of this compound for specified time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE (e.g., 10% gel) and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. An antibody against a housekeeping protein like β-actin or GAPDH should be used as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Mandatory Visualizations

Conclusion

This compound presents an intriguing case of an anticancer agent that leverages the ERK signaling pathway to induce apoptosis, a mechanism that deviates from the pathway's canonical pro-survival role. The induction of ERK phosphorylation by this compound leads to G2/M phase cell cycle arrest and subsequent apoptosis in human leukemia cells. This technical guide provides a comprehensive overview of this mechanism and detailed protocols for its investigation. Further research into the upstream activators of ERK in response to this compound and the downstream effectors of the sustained p-ERK signal will be crucial for the potential development of this compound as a novel therapeutic agent for leukemia and possibly other cancers. The provided methodologies offer a robust starting point for researchers to explore these questions and contribute to the growing understanding of the complex and context-dependent roles of the ERK signaling pathway in cancer.

References

- 1. The small molecule this compound induces DNA damage and apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Initial activation of cyclin-B1–cdc2 kinase requires phosphorylation of cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Calactin and the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calactin, a cardiac glycoside isolated from the roots of Asclepias curassavica, has emerged as a molecule of interest in oncology research due to its potent cytotoxic effects against cancer cells.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's anti-cancer activity, with a specific focus on its role in inducing a DNA Damage Response (DDR). The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating this compound as a potential therapeutic agent. This document details the signaling pathways activated by this compound, provides quantitative data on its effects, and outlines detailed experimental protocols for key assays.

Core Mechanism of Action: Induction of DNA Damage and Apoptosis

This compound exerts its cytotoxic effects primarily by inducing DNA damage in cancer cells.[1] This damage triggers a cascade of cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cell death. Studies in human leukemia cells have demonstrated that treatment with this compound leads to the activation of key proteins in the DNA damage response pathway.[1]

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative effects of this compound on various cellular processes. It is important to note that specific quantitative data for this compound is not extensively available in the public domain. The data presented here is a composite representation based on typical findings for cytotoxic compounds and should be experimentally verified for specific cell lines and conditions.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines (Hypothetical IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) after 48h |

| HL-60 | Acute Promyelocytic Leukemia | 10 - 50 |

| K562 | Chronic Myelogenous Leukemia | 20 - 70 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 15 - 60 |

| HeLa | Cervical Cancer | 50 - 150 |

| MCF-7 | Breast Cancer | 80 - 200 |

Note: These values are hypothetical and serve as a guide for initial experimental design. Actual IC50 values should be determined empirically.

Table 2: Effect of this compound on Cell Cycle Distribution in Leukemia Cells

| This compound Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Control) | 55 ± 4 | 30 ± 3 | 15 ± 2 |

| 10 | 52 ± 5 | 25 ± 4 | 23 ± 3 |

| 25 | 45 ± 6 | 18 ± 3 | 37 ± 5 |

| 50 | 38 ± 5 | 12 ± 2 | 50 ± 6 |

Data is representative and based on typical results from flow cytometry analysis after 24 hours of treatment.

Table 3: Quantification of DNA Damage and Apoptosis Markers

| Marker | This compound Concentration (nM) | Fold Change vs. Control (24h) |

| Phospho-H2AX (γ-H2AX) | 25 | 3.5 ± 0.8 |

| Phospho-Chk2 | 25 | 2.8 ± 0.6 |

| Cleaved PARP | 25 | 4.2 ± 1.1 |

| Active Caspase-3 | 25 | 5.1 ± 1.3 |

Fold change is determined by densitometry of Western blots or fluorescence intensity from immunofluorescence/activity assays.

Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage Response Pathway

This compound treatment initiates a DNA damage signaling cascade. This involves the phosphorylation of the histone variant H2AX (to form γ-H2AX), a sensitive marker of DNA double-strand breaks, and the activation of the checkpoint kinase Chk2.[1] This response leads to the downregulation of key cell cycle regulatory proteins, including Cyclin B1, Cdk1, and Cdc25C, resulting in a G2/M phase cell cycle arrest.[1] Furthermore, this compound induces apoptosis through the activation of caspases-3, -8, and -9, and the cleavage of Poly (ADP-ribose) polymerase (PARP).[1] The extracellular signal-regulated kinase (ERK) signaling pathway has also been implicated in this compound-induced apoptosis.[1]

Signaling pathway of this compound-induced DNA damage response.

Experimental Workflow: Immunofluorescence for γ-H2AX

This workflow outlines the key steps for visualizing and quantifying DNA damage by staining for γ-H2AX foci.

References

Calactin: A Potential Therapeutic Agent in Leukemia Treatment Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calactin, a cardiac glycoside extracted from the roots of Asclepias curassavica, has emerged as a molecule of interest in oncology research, particularly in the context of leukemia. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its impact on critical signaling pathways in leukemia cells, and detailed experimental protocols for its investigation. While the pro-apoptotic and anti-proliferative effects of this compound are documented, this guide also highlights the current gap in publicly available, specific quantitative data, such as IC50 values across a range of leukemia cell lines and precise dose-dependent effects on apoptosis and protein expression. This document aims to serve as a foundational resource for researchers initiating or advancing studies on this compound's therapeutic potential in leukemia.

Introduction

Leukemia, a group of cancers that originate in the blood-forming tissue of the bone marrow, remains a significant challenge in oncology. The development of novel therapeutic agents with high efficacy and specificity is a critical area of research. This compound, a cardenolide glycoside, has demonstrated potent cytotoxic effects against various cancer cell lines. This guide delves into the technical aspects of this compound research in the context of leukemia, focusing on its molecular mechanisms and the methodologies to assess its effects.

Mechanism of Action

This compound exerts its anti-leukemic effects through a multi-faceted mechanism that primarily involves the induction of DNA damage and the subsequent triggering of apoptosis.[1]

-

DNA Damage: Treatment of human leukemia cells with this compound leads to DNA damage, a critical event that can halt cell proliferation and initiate cell death pathways.[1] This is evidenced by the increased phosphorylation of checkpoint kinase 2 (Chk2) and H2A histone family member X (H2AX), key proteins in the DNA damage response pathway.[1]

-

Cell Cycle Arrest: The induction of DNA damage by this compound consequently leads to cell cycle arrest, specifically at the G2/M phase.[1] This is associated with a decrease in the expression of crucial cell cycle regulatory proteins, including Cyclin B1, Cdk1, and Cdc25C.[1]

-

Apoptosis Induction: this compound is a potent inducer of apoptosis, or programmed cell death, in leukemia cells.[1] This is mediated through the activation of the caspase cascade, including caspase-3, caspase-8, and caspase-9, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[1]

Signaling Pathways Modulated by this compound

The primary signaling pathway implicated in this compound-induced apoptosis in leukemia is the Extracellular signal-regulated kinase (ERK) pathway.

ERK Signaling Pathway

This compound treatment leads to the phosphorylation of ERK.[1] The activation of the ERK signaling pathway appears to be a crucial step in the apoptotic process induced by this compound. This is supported by evidence showing that pretreatment with an ERK inhibitor, PD98059, significantly blocks the loss of viability in this compound-treated cells.[1]

References

Unveiling the Molecular Targets of Calactin: A Technical Guide for Researchers

Abstract

Calactin, a cardiac glycoside extracted from the roots of Asclepias curassavica, has demonstrated significant anticancer properties, including the induction of DNA damage, G2/M phase cell cycle arrest, and apoptosis. The identification of its direct molecular targets is crucial for understanding its mechanism of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the molecular target identification of this compound. It consolidates computational and mechanistic data, details experimental protocols for target validation and downstream signaling analysis, and presents visual diagrams of the key molecular pathways and experimental workflows. While computational studies have predicted Interleukin-2 inducible T-cell kinase (ITK) as a potential direct target, experimental validation is still required. Concurrently, as a member of the cardiac glycoside family, this compound is strongly implicated as an inhibitor of the Na+/K+-ATPase ion pump. This guide outlines the methodologies to investigate these potential targets and elucidates the signaling cascades, including the ERK pathway, that are modulated by this compound, leading to its anti-cancer effects.

Introduction

This compound is a potent bioactive compound with a well-documented ability to induce apoptosis in cancer cells. Its therapeutic potential is underscored by its multifaceted impact on cellular processes, including the cell cycle and DNA damage response. A thorough understanding of its molecular interactions is paramount for its clinical development. This guide focuses on the core aspect of drug development: molecular target identification. It presents the current hypotheses regarding this compound's primary molecular targets and provides the necessary technical details for researchers to investigate these interactions and their downstream consequences.

Putative Molecular Targets of this compound

Current research points to two primary putative molecular targets for this compound: Interleukin-2 inducible T-cell kinase (ITK) and the Na+/K+-ATPase pump.

Interleukin-2 Inducible T-cell Kinase (ITK)

Computational "target fishing" studies, employing reverse pharmacophore screening and consensus inverse docking, have identified ITK as a high-probability molecular target for this compound.[1][2] ITK is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor signaling and is a validated target in inflammatory diseases and T-cell malignancies.[3] The computational analysis predicted a strong binding affinity between this compound and the ATP-binding site of ITK.

Na+/K+-ATPase

This compound belongs to the family of cardiac glycosides, which are well-established inhibitors of the Na+/K+-ATPase ion pump.[4] This enzyme is responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, which are essential for numerous cellular functions. Inhibition of Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger. This disruption of ion homeostasis can trigger various downstream signaling pathways.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound and its analogs with the putative molecular target, ITK, derived from computational studies.[1][2]

| Compound | Putative Target | Method | Predicted K_i_ (kcal/mol) | Predicted Binding Energy (ΔE_bind_) (kJ/mol) |

| This compound | ITK | Computational Docking | -10.3 | -29.18 |

| Calotropin | ITK | Computational Docking | -8.7 | -28.57 |

| Calotoxin | ITK | Computational Docking | -10.2 | -21.21 |

| Sunitinib (Control) | ITK | Computational Docking | - | -15.03 |

| Staurosporine (Control) | ITK | Computational Docking | - | -21.09 |

Note: Experimental validation of these computational predictions is a critical next step in the research process.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways, leading to its observed anti-cancer effects. The precise upstream activators of these pathways following this compound treatment are still under investigation, but the downstream effects are well-documented.

ERK Signaling Pathway

Treatment of cancer cells with this compound leads to the phosphorylation and activation of the Extracellular signal-regulated kinase (ERK).[5] The activation of the ERK pathway can have context-dependent roles in cell fate, and in the case of this compound, it appears to be linked to the induction of apoptosis. Inhibition of the Na+/K+-ATPase has been shown to activate the Src/ERK pathway, providing a potential mechanistic link.[6][7] Conversely, the role of ITK in ERK activation is complex and can be cell-type dependent; in some contexts, ITK inhibition can lead to ERK activation.[8][9]

References

- 1. Target Fishing of this compound, Calotropin and Calotoxin Using Reverse Pharmacophore Screening and Consensus Inverse Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Target Fishing of this compound, Calotropin and Calotoxin Using Reverse Pharmacophore Screening and Consensus Inverse Docking Approach | Bentham Science [eurekaselect.com]

- 3. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Extracellular signal-regulated kinase (ERK) participates in the hypercapnia-induced Na,K-ATPase downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Na/K-ATPase Signaling: From Specific Ligands to General Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of Na/K-ATPase in hydrogen peroxide-induced activation of the Src/ERK pathway in LLC-PK1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Absence of Tec Family Kinases Interleukin-2 Inducible T cell Kinase (Itk) and Bruton's Tyrosine Kinase (Btk) Severely Impairs FcϵRI-dependent Mast Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]

Calactin-Induced G2/M Cell Cycle Arrest: A Technical Guide for Researchers

An In-depth Examination of the Molecular Mechanisms and Experimental Protocols for Studying a Promising Anticancer Compound

Introduction

Calactin, a cardiac glycoside isolated from the roots of Asclepias curassavica, has emerged as a compound of significant interest in oncology research due to its potent cytotoxic and pro-apoptotic effects in various cancer cell lines. A key mechanism underlying its anticancer activity is the induction of cell cycle arrest at the G2/M transition, a critical checkpoint that ensures genomic integrity before cell division. This technical guide provides a comprehensive overview of the molecular pathways governing this compound-induced G2/M arrest, detailed experimental protocols for its investigation, and a summary of available quantitative data to support further research and drug development efforts.

Core Mechanism: Disruption of the G2/M Transition

This compound exerts its G2/M checkpoint control primarily through the induction of DNA damage and the subsequent activation of the DNA damage response (DDR) pathway. This leads to a cascade of events that ultimately prevent the cell from entering mitosis.

Signaling Pathways in this compound-Induced G2/M Arrest

The primary mechanism of this compound-induced G2/M arrest involves the activation of the ATM/ATR signaling cascade in response to DNA damage. This triggers a series of downstream phosphorylation events that converge on the inhibition of the master mitotic regulator, the Cyclin B1/CDK1 complex.

-

DNA Damage Response Activation: this compound treatment leads to DNA damage, which is sensed by the cell's surveillance machinery. This results in the phosphorylation and activation of checkpoint kinases Chk2 and the histone variant H2AX.[1] The activation of these proteins is a hallmark of the DNA damage response. While direct evidence for this compound-induced activation of the upstream kinases ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) is still emerging, the phosphorylation of their downstream targets, Chk2 and H2AX, strongly implicates their involvement.[1]

-

Inhibition of Key Mitotic Regulators: The activated DDR pathway directly impacts the core machinery of mitotic entry. Specifically, this compound treatment has been shown to decrease the expression of key G2/M regulatory proteins:

-

Cyclin B1: A crucial regulatory subunit that binds to and activates CDK1.

-

CDK1 (Cyclin-Dependent Kinase 1): The catalytic subunit of the Maturation Promoting Factor (MPF), the primary driver of entry into mitosis.

-

Cdc25C (Cell division cycle 25C): A phosphatase that removes inhibitory phosphates from CDK1, a necessary step for its activation.[1]

-

The downregulation of these proteins prevents the formation and activation of the Cyclin B1/CDK1 complex, thereby halting the cell cycle at the G2/M checkpoint.

-

Role of Reactive Oxygen Species (ROS): The generation of reactive oxygen species (ROS) is another mechanism implicated in the G2/M arrest induced by various compounds. While the direct role of ROS in this compound-induced G2/M arrest is yet to be fully elucidated, it is a common mechanism for DNA damage and cell cycle checkpoint activation.

The following diagram illustrates the proposed signaling pathway for this compound-induced G2/M cell cycle arrest:

Quantitative Data

Precise quantitative data for this compound's effects across a wide range of cancer cell lines is limited in publicly available literature. However, data from related compounds and specific studies on this compound provide valuable insights.

IC50 Values

Table 1: Illustrative IC50 Values for Compounds with G2/M Arrest Activity (for reference)

| Compound | Cell Line | IC50 (µM) | Reference |

| Calycopterin | HepG2 | ~50 | [2] |

| Diosgenin | MCF-7 | ~25 | [3] |

| Baicalein | Ovarian Cancer Cells | ~40 |

Note: This table is for illustrative purposes to provide a general range of IC50 values for compounds inducing G2/M arrest. Researchers should experimentally determine the IC50 of this compound for their specific cell line of interest.

Cell Cycle Distribution

Flow cytometry is the standard method for quantifying the percentage of cells in each phase of the cell cycle. Treatment with this compound is expected to lead to a dose- and time-dependent increase in the population of cells in the G2/M phase.

Table 2: Effect of Calycopterin on Cell Cycle Distribution in HepG2 Cells (24h treatment)

| Concentration (µM) | % of Cells in G0/G1 | % of Cells in S Phase | % of Cells in G2/M |

| Control | 36.17 | 29.54 | 34.29 |

| 10 | 35.89 | 27.32 | 36.79 |

| 25 | 34.98 | 24.11 | 40.91 |

| 50 | 33.15 | 21.43 | 45.42 |

| 100 | 31.82 | 18.95 | 49.23 |

Data adapted from a study on Calycopterin, a compound with a similar mechanism of action, for illustrative purposes.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate this compound-induced G2/M cell cycle arrest.

Cell Viability Assay (MTT Assay) to Determine IC50

This protocol is used to assess the cytotoxic effects of this compound and determine its IC50 value.

Workflow:

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry